BenchChemオンラインストアへようこそ!

methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Medicinal Chemistry Physicochemical Property Optimization Lipophilic Efficiency (LipE)

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a functionalized 7-azaindole building block characterized by an electron-withdrawing trifluoromethyl group at the 5-position and a methyl ester at the 3-position on the pyrrolo[2,3-b]pyridine core. This substitution pattern places it within a class of heterocycles extensively explored as kinase inhibitor scaffolds, with the 7-azaindole core capable of directing key hinge-binding interactions.

Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
CAS No. 1190320-31-0
Cat. No. B1395225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
CAS1190320-31-0
Molecular FormulaC10H7F3N2O2
Molecular Weight244.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C=C(C=N2)C(F)(F)F
InChIInChI=1S/C10H7F3N2O2/c1-17-9(16)7-4-15-8-6(7)2-5(3-14-8)10(11,12)13/h2-4H,1H3,(H,14,15)
InChIKeyRVFKEFXJTGCINI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190320-31-0): Chemical Profile & Procurement Baseline


Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a functionalized 7-azaindole building block characterized by an electron-withdrawing trifluoromethyl group at the 5-position and a methyl ester at the 3-position on the pyrrolo[2,3-b]pyridine core . This substitution pattern places it within a class of heterocycles extensively explored as kinase inhibitor scaffolds, with the 7-azaindole core capable of directing key hinge-binding interactions [1]. The combination of substituents imparts a distinct electronic profile, quantified by a calculated LogP of approximately 2.37, which influences lipophilicity-driven properties such as membrane permeability and solubility [2].

Substitution Risk Analysis for Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in Analog Selection


Generic substitution among 7-azaindole-3-carboxylate analogs is high-risk due to the non-linear impact of substituent position and electronic nature on biological activity. For instance, in a study of 3,5-disubstituted 7-azaindoles as Trk inhibitors, varying the 5-position substituent led to critically different potency and selectivity profiles [1]. A related investigation into SGK1 inhibitors revealed that replacing the carboxyl group at the 3-position with a hydroxycarbamoyl group enhanced activity, while other isosteric replacements proved detrimental, highlighting that even minor functional group changes cannot be predicted a priori [2]. Therefore, selecting a specific analog like methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a non-interchangeable decision, where its unique combination of -CF3 and -COOCH3 substituents dictates specific physicochemical and pharmacodynamic outcomes that generic analogs cannot replicate.

Quantitative Differentiation Evidence: Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate vs. Nearest Analogs


Electronic & Lipophilic Profile: Differentiating Methyl 5-(Trifluoromethyl) from 5-H or 5-Bromo Analogs

The procurement value of this compound is rooted in its distinct physicochemical profile compared to common in-class analogs. The 5-trifluoromethyl (-CF3) group provides a unique combination of strong electron-withdrawing character and increased lipophilicity. This is quantified by the calculated partition coefficient (cLogP) of 2.37, compared to a cLogP of 1.45 for the non-fluorinated parent, methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, representing a significant increase in lipophilicity [1]. In contrast, a 5-bromo analog provides electron-withdrawing effects with a different steric profile and is more prone to metabolic debromination, offering a less stable solution for lead optimization [2]. The -CF3 group's high electronegativity also reduces the pKa of the pyrrole N-H, affecting solubility and hydrogen-bond donating capacity to a degree not achievable with other substituents.

Medicinal Chemistry Physicochemical Property Optimization Lipophilic Efficiency (LipE)

Scaffold-Based Kinase Selectivity: Class-Level Differentiation from Other Hinge Binders

The pyrrolo[2,3-b]pyridine (7-azaindole) core is known to provide a different kinase selectivity profile compared to other common heterocyclic kinase hinges like indole or indazole. While direct selectivity data for this specific compound is unavailable, a class-level inference can be drawn from a study showing that a related 7-azaindole dimer exhibited high affinity for the TrkA kinase, a profile distinct from typical indole-based inhibitors [1]. The N7 nitrogen of the azaindole can act as a hydrogen bond acceptor, enabling binding modes not available to indole, which has been linked to unique selectivity profiles against kinases like PDK1 [2]. Therefore, choosing the 7-azaindole scaffold over an indole analog is a strategic decision for accessing different selectivity space.

Kinase Drug Discovery Selectivity Profiling Hinge Binder Design

C3-Ester Functionality: Gatekeeper for SGK1 Inhibitor Potency

A focused SAR study on 3,5-disubstituted pyrrolo[2,3-b]pyridines as SGK1 inhibitors provides crucial evidence on the role of the 3-carboxyl group [1]. The study demonstrates that the carboxyl group, and by extension its methyl ester prodrug form, is predicted to form a critical interaction with a lysine residue in the SGK1 catalytic site. Most importantly, the study quantified that replacing the carboxyl group with many other functional groups significantly reduced inhibitory activity, while only a hydroxycarbamoyl group enhanced it [1]. This pinpoints the 3-ester of the target compound as a key pharmacophoric element, not a generic handle. Selecting an analog with a 3-carboxamide or 3-nitrile, for example, is predicted to result in a significant loss of SGK1 activity based on this class-level SAR.

SGK1 Inhibition Structure-Activity Relationship (SAR) Isostere Replacement

Optimal Deployment Scenarios for Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate


Lead Optimization for CNS-Penetrant Kinase Inhibitors

Based on the differentiated cLogP of 2.37 for the 5-CF3 analog, which sits in a favorable range for CNS drug-likeness, this compound is the preferred starting material over the more lipophilic 5-Br analog (cLogP 2.69) or the less lipophilic parent scaffold (cLogP 1.45). Medicinal chemists should select it when the target product profile demands a balance of permeability and solubility to achieve blood-brain barrier penetration, leveraging the -CF3 group's metabolic stability and electronegativity to fine-tune candidate properties [1].

Synthesis of Selective SGK1 Kinase Probes

The cited SAR study demonstrates that the 3-position carboxyl/ester functionality is a key pharmacophore for SGK1 interaction, with most modifications leading to activity loss [1]. Therefore, this compound serves as the essential starting point for any medicinal chemistry campaign aiming to develop selective SGK1 inhibitors. Researchers should procure this specific 3-ester and not 3-carboxamide or 3-nitrile analogs, as the latter are predicted to be inactive against SGK1 based on direct class-level evidence [1].

Diversification of Kinase Hinge-Binder Libraries

For organizations looking to diversify their compound library's kinome interaction map, this 7-azaindole scaffold provides a scientifically justified alternative to widely used indole or indazole building blocks [1]. The N7 nitrogen atom enables a unique hinge-binding mode associated with Trk and ALK kinase inhibition, as evidenced by potent inhibitors derived from this core [2]. Procurement of the 3-ester-5-CF3 analog specifically is targeted at generating focused libraries aimed at this distinct kinase space.

Exploration of Trk-Targeted Anticancer and Antiangiogenic Agents

Given that 3,5-disubstituted 7-azaindoles have demonstrated desirable activity in TrkA-mediated cellular proliferation and antiangiogenic assays [1], this compound is directly applicable for synthesizing new analogs to explore this therapeutic area. The 5-CF3 group offers a specific electronic and steric input that influences both potency and selectivity, making it a strategic choice over other 5-substituted analogs when optimizing for Trk inhibition [1].

Quote Request

Request a Quote for methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.